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Introduction
Cisplatin, or cis-diamminedichloroplatinum(II), is a cornerstone chemotherapeutic agent used in

the treatment of a wide array of human cancers, including testicular, ovarian, bladder, lung, and

head and neck cancers.[1] Its primary mode of action involves cross-linking with purine bases

on DNA, which interferes with DNA repair mechanisms, leading to DNA damage and

subsequent induction of apoptosis in cancer cells.[1] Due to its clinical significance, cisplatin is

extensively studied in preclinical mouse models to investigate its therapeutic efficacy, toxicity

profiles, and mechanisms of action and resistance.[2][3]

These application notes provide a comprehensive overview of cisplatin dosage and

administration strategies in mouse models for researchers, scientists, and drug development

professionals.

Pharmacokinetics in Mice
Understanding the pharmacokinetic profile of cisplatin in mice is crucial for designing and

interpreting preclinical studies. After administration, cisplatin's clearance from the blood is
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rapid, with a significant portion excreted via the urine within hours.[4][5] However, elimination

from tissues is a more prolonged process.[5]

Pharmacokinetic parameters can differ significantly between mice and humans. Peak plasma

concentrations of cisplatin are notably higher in mice, while the initial and terminal half-lives are

up to six times shorter.[6][7] Despite these differences, the areas under the plasma

concentration versus time curves (AUCs) have been found to be comparable, suggesting that

AUC can be a useful parameter for translating findings from mouse to human.[6][7][8]

Table 1: Pharmacokinetic Parameters of Cisplatin in Mice

Parameter Value Mouse Strain Reference

Biological Half-Life

(Whole Body)

T1/2(α) = 1.14 h;

T1/2(β) = 5.33 days

Subcutaneous tumor-

bearing mice
[9]

Biological Half-Life

(Blood)

T1/2(α) = 23.9 min;

T1/2(β) = 4.72 days

Subcutaneous tumor-

bearing mice
[9]

Plasma Clearance 26.1 ml/min/kg Not Specified [4]

Primary Route of

Excretion

Urine (43-48% within

4 hours)
Not Specified [4]

Dosage and Administration in Mouse Models
The dosage, route, and frequency of cisplatin administration in mice vary widely depending on

the experimental goal, such as evaluating anti-tumor efficacy or modeling specific toxicities like

nephrotoxicity, neurotoxicity, or ototoxicity.[2] The most common route of administration is

intraperitoneal (i.p.) injection.[2][10] It is critical to note that hydration and supportive care can

profoundly affect the maximum tolerated dose (MTD) and the severity of side effects.[2][10]

Table 2: Summary of Cisplatin Dosing Regimens in Mouse Models
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Experimental
Goal

Mouse Strain Dosage
Administration
Route &
Frequency

Reference

Nephrotoxicity

(Acute)
C57BL/6 25 mg/kg

Single i.p.

injection
[11]

Nephrotoxicity

(Chronic/Fibrosis

)

FVB 7 mg/kg
i.p., once per

week for 4 weeks
[11][12]

Neurotoxicity Not Specified 2.3 mg/kg

i.p., daily for 5

days, followed by

5 days recovery

(2 cycles)

[2]

Ototoxicity CBA/CaJ 2.5 - 3.5 mg/kg

i.p., for 4

consecutive

days, 10 days

recovery (3

cycles)

[13]

Anti-Tumor

Efficacy (Lung

Cancer)

nu/nu mice
2 mg/kg or 4

mg/kg

i.p., twice over 5

days
[14]

Anti-Tumor

Efficacy

(Mammary)

FVB/N 5 mg/kg
Single i.p.

injection
[15]

Anti-Tumor

Efficacy

(Prostate)

Nude BALB/c 1 mg/kg i.v. injection [16]

Maximum

Tolerated Dose

(MTD)

Swiss Albino >5 mg/kg
Single i.v.

injection
[16]
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Protocol 1: Induction of Acute Kidney Injury
(Nephrotoxicity)
This protocol describes a common method for inducing acute kidney injury (AKI) in mice to

study the mechanisms of cisplatin-induced nephrotoxicity and to evaluate potential

renoprotective agents.

Materials:

Cisplatin powder (analytical grade)

Sterile 0.9% saline

8- to 10-week-old male C57BL/6 mice

Syringes and needles (e.g., 27-gauge)

Analytical balance and weighing boats

Sterile tubes for solution preparation

Procedure:

Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the

experiment. House them in microisolator cages with free access to food and water.[5]

Cisplatin Preparation: On the day of injection, prepare a fresh solution of cisplatin. Calculate

the total amount of cisplatin needed based on the number of mice and the target dose (e.g.,

20-25 mg/kg).[11] Weigh the cisplatin powder and dissolve it in sterile 0.9% saline to the

desired final concentration (e.g., 2.5 mg/mL). Warm the solution slightly (to ~37°C) and

vortex to ensure complete dissolution.

Dosing: Weigh each mouse individually to calculate the precise volume of cisplatin solution

to be administered.

Administration: Administer a single intraperitoneal (i.p.) injection of cisplatin.[11] Ensure

proper restraint of the animal to avoid injury.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.mcgill.ca/research/files/research/715-_use_of_cisplatin_in_rodents.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4796272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4796272/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138257?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Monitoring: Monitor the mice daily for signs of toxicity, including weight loss, lethargy, and

ruffled fur.[11] Body weight is a key indicator of systemic toxicity.[3]

Endpoint and Sample Collection: Euthanize the mice 72 hours post-injection, as this is a

typical time point for peak kidney injury in this model.[11] Collect blood via cardiac puncture

for serum analysis (e.g., Blood Urea Nitrogen - BUN, and creatinine). Perfuse the mice with

saline, and then harvest the kidneys. One kidney can be fixed in 10% neutral buffered

formalin for histology, and the other can be snap-frozen in liquid nitrogen for molecular

analysis (e.g., RNA, protein).

Protocol 2: Evaluation of Anti-Tumor Efficacy in a
Xenograft Mouse Model
This protocol outlines a general procedure for assessing the anti-tumor activity of cisplatin in

mice bearing subcutaneous tumor xenografts.

Materials:

Cancer cell line of interest (e.g., LNCaP prostate cancer cells)[16]

Matrigel or other appropriate extracellular matrix

Immunocompromised mice (e.g., Nude BALB/c)[16]

Cisplatin and sterile 0.9% saline

Calipers for tumor measurement

Syringes and needles

Procedure:

Cell Culture and Preparation: Culture cancer cells under standard conditions. On the day of

implantation, harvest the cells and resuspend them in a mixture of sterile saline or culture

medium and Matrigel (e.g., 1:1 ratio) at a concentration of 1 x 107 cells/mL.[16]
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Tumor Implantation: Inject 100 µL of the cell suspension (containing 1 x 106 cells)

subcutaneously into the right flank of each mouse.[16]

Tumor Growth Monitoring: Allow the tumors to grow. Measure tumor dimensions using

calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length

x Width2) / 2.

Group Randomization and Treatment: Once tumors reach a predetermined volume (e.g.,

~100 mm3), randomly assign the mice to treatment groups (e.g., Vehicle control, Cisplatin

treatment).[16]

Cisplatin Administration: Prepare and administer cisplatin at the desired dose and schedule

(e.g., 4 mg/kg, i.p., twice over 5 days).[14] The control group should receive an equivalent

volume of the vehicle (0.9% saline).

Continued Monitoring: Continue to monitor tumor growth and body weight for all groups

throughout the study.

Study Endpoint: Euthanize the mice when tumors in the control group reach the maximum

allowed size as per institutional guidelines, or if any animal shows signs of excessive

distress or toxicity (e.g., >20% body weight loss).[11]

Data Analysis: At the end of the study, excise the tumors and weigh them. Compare the

tumor volumes and weights between the control and treatment groups to determine the

efficacy of cisplatin.

Visualizations
Mechanism of Action
Cisplatin exerts its cytotoxic effects primarily by inducing DNA damage, which triggers a

cascade of cellular events culminating in apoptosis.[1][17][18] This process involves the

activation of stress-response pathways and both intrinsic (mitochondrial) and extrinsic (death

receptor) apoptotic signaling.[17][18]
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Caption: Simplified signaling pathway of cisplatin-induced apoptosis.

Experimental Workflow for In Vivo Efficacy Study
A typical workflow for assessing the anti-tumor efficacy of cisplatin in a mouse xenograft model

involves several sequential stages, from initial preparation to final data analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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